4-Chloro-3-(chlorosulfonyl)benzoyl chloride
Overview
Description
4-Chloro-3-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H3Cl3O3S. It is a derivative of benzoyl chloride and contains both chloro and chlorosulfonyl functional groups. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that sulfonyl halides, such as this compound, are highly reactive and can undergo various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists .
Pharmacokinetics
For instance, its water solubility at 25°C is estimated to be 972.3 mg/L, which could influence its absorption and distribution in the body .
Result of Action
It’s known that contact with this compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-(chlorosulfonyl)benzoyl chloride. For example, its reactivity can be influenced by temperature and pH . Additionally, its stability might be affected by exposure to light and air .
Preparation Methods
4-Chloro-3-(chlorosulfonyl)benzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with thionyl chloride in toluene under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The mixture is heated to reflux for about 14 hours until the complete consumption of the carboxylic acid is observed .
Chemical Reactions Analysis
4-Chloro-3-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3-(chlorosulfonyl)benzoic acid.
Reduction: It can be reduced to form 4-chloro-3-sulfamoylbenzoyl chloride.
Common reagents used in these reactions include thionyl chloride, water, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-(chlorosulfonyl)benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Chloro-3-(chlorosulfonyl)benzoyl chloride can be compared with similar compounds such as:
3-(Chlorosulfonyl)benzoyl chloride: This compound lacks the chloro substituent at the 4-position, which can affect its reactivity and applications.
4-Chlorobenzoyl chloride: This compound lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
The presence of both chloro and chlorosulfonyl groups in this compound makes it unique and highly versatile in various chemical syntheses.
Properties
IUPAC Name |
4-chloro-3-chlorosulfonylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMCBFANZCXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576042 | |
Record name | 4-Chloro-3-(chlorosulfonyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62574-66-7 | |
Record name | 4-Chloro-3-(chlorosulfonyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-(chlorosulfonyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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